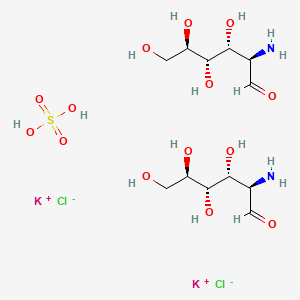
Glucosamine Sulfate Potassium Chloride
Descripción general
Descripción
Glucosamine sulfate potassium chloride: is a compound commonly used in dietary supplements aimed at supporting joint health. It is a combination of glucosamine sulfate and potassium chloride, where glucosamine is an amino sugar that plays a crucial role in the formation and repair of cartilage. This compound is often used to alleviate symptoms of osteoarthritis and other joint-related conditions .
Aplicaciones Científicas De Investigación
Chemistry: Glucosamine sulfate potassium chloride is used as a precursor in the synthesis of various glucosamine derivatives, which are important in the study of glycosaminoglycans and other biological molecules .
Biology: In biological research, this compound is used to study the effects of glucosamine on cellular processes, including its role in the synthesis of cartilage and other connective tissues .
Medicine: this compound is widely used in the treatment of osteoarthritis and other joint disorders. It is believed to help in the repair and maintenance of cartilage, thereby reducing pain and improving joint function .
Industry: In the pharmaceutical industry, this compound is used in the formulation of dietary supplements and medications aimed at improving joint health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glucosamine sulfate potassium chloride is typically synthesized through the reaction of glucosamine hydrochloride with potassium sulfate. The reaction involves the following steps:
Dissolution: Glucosamine hydrochloride is dissolved in water.
Neutralization: Potassium hydroxide is added to neutralize the solution.
Sulfation: Potassium sulfate is then added to the solution, leading to the formation of this compound.
Crystallization: The solution is allowed to crystallize, and the crystals are collected and dried.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:
Mixing: Large mixers are used to combine the reactants.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The resulting solution is filtered to remove impurities.
Crystallization: The purified solution is then crystallized to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Glucosamine sulfate potassium chloride undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, glucosamine sulfate can hydrolyze to form glucosamine and sulfuric acid.
Oxidation: Glucosamine can be oxidized to form glucosaminic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Glucosamine and sulfuric acid.
Oxidation: Glucosaminic acid.
Substitution: Various substituted glucosamine derivatives.
Mecanismo De Acción
Glucosamine sulfate potassium chloride exerts its effects primarily through the following mechanisms:
Cartilage Synthesis: Glucosamine is a precursor for glycosaminoglycans, which are essential components of cartilage.
Anti-inflammatory Effects: Glucosamine has been shown to reduce inflammation in joint tissues, which can alleviate pain and improve joint function.
Molecular Targets and Pathways: Glucosamine interacts with various molecular targets, including enzymes involved in cartilage degradation and synthesis.
Comparación Con Compuestos Similares
Similar Compounds:
Glucosamine Hydrochloride: Another common form of glucosamine used in dietary supplements. It is similar to glucosamine sulfate potassium chloride but lacks the sulfate group.
N-Acetyl Glucosamine: A derivative of glucosamine that is used in various biological and medical applications.
Chondroitin Sulfate: Often used in combination with glucosamine, chondroitin sulfate is another compound that supports joint health.
Comparison:
Glucosamine Hydrochloride vs. This compound: this compound is believed to be more effective in supporting joint health due to the presence of the sulfate group, which is essential for cartilage synthesis.
N-Acetyl Glucosamine vs. This compound: N-Acetyl glucosamine is more stable and has different biological effects compared to this compound.
Chondroitin Sulfate vs. This compound: Both compounds are used to support joint health, but they work through different mechanisms.
Propiedades
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1296149-08-0 | |
| Record name | Glucosamine sulfate potassium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?
A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].
Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?
A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.
Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?
A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.
Q4: What research has been conducted on improving the formulation of this compound?
A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





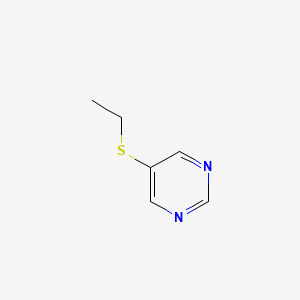
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![Imidazo[1,2-a]pyridine-3-methanol,6-bromo-a-ethyl-](/img/structure/B1513073.png)

![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)
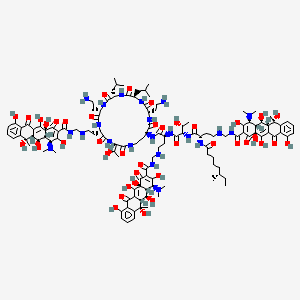

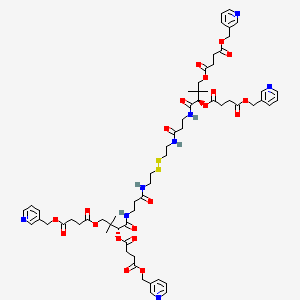
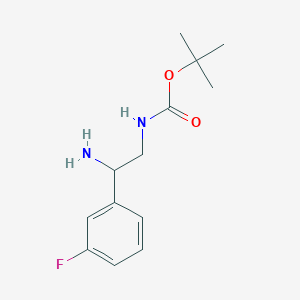
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)
![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)
